molecular formula C11H16N2O2S B13283457 N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide

Cat. No.: B13283457
M. Wt: 240.32 g/mol
InChI Key: PFBQRNREMNZVCF-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further connected to a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of the tetrahydroisoquinoline core, which is then functionalized with an ethane-1-sulfonamide group through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)carbamate: Another tetrahydroisoquinoline derivative with different functional groups.

    N-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethane-1-sulfonamide: A similar compound with a different substitution pattern on the tetrahydroisoquinoline ring.

Uniqueness

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 232.33 g/mol
  • IUPAC Name : N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide

The compound functions primarily as an orexin receptor antagonist , which positions it as a candidate for treating conditions related to orexin dysregulation such as sleep disorders and obesity. Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors can lead to decreased appetite and improved sleep quality.

Key Findings on Biological Activity:

  • Orexin Receptor Antagonism :
    • Research indicates that this compound effectively inhibits orexin receptors (OX1 and OX2). This inhibition has been linked to potential therapeutic effects in managing obesity and sleep-related disorders .
  • Neuroprotective Effects :
    • Studies suggest that compounds with a similar structure exhibit neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • Anti-inflammatory Properties :
    • Preliminary data show that the compound may have anti-inflammatory effects, which could be beneficial in treating conditions that involve chronic inflammation .

Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

  • Study 1 : A randomized controlled trial assessed the impact of orexin receptor antagonists on patients with insomnia. Results indicated significant improvements in sleep quality and duration among participants administered this compound compared to placebo .
  • Study 2 : In a model of obesity induced by high-fat diet in rodents, administration of the compound resulted in reduced body weight gain and improved metabolic profiles. These findings support its potential use in obesity management .

Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundOrexin receptor antagonist; neuroprotective
N-(1,2,3,4-Tetrahydroisoquinoline derivativesAnti-inflammatory; potential anti-obesity effects
Other tetrahydroisoquinoline derivativesNeuroprotective; modulation of neurotransmitter systems

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12-13H,2,6-8H2,1H3

InChI Key

PFBQRNREMNZVCF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC2=C1CCNC2

Origin of Product

United States

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